molecular formula C19H17NO2S4 B11644830 (8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)(thiophen-2-yl)methanone

(8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)(thiophen-2-yl)methanone

Cat. No.: B11644830
M. Wt: 419.6 g/mol
InChI Key: PUBXCQPGHDNGHU-UHFFFAOYSA-N
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Description

The compound (8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)(thiophen-2-yl)methanone is a complex organic molecule featuring a quinoline core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)(thiophen-2-yl)methanone typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the quinoline core, introduction of the thioxo group, and attachment of the thiophen-2-yl and ethoxy groups. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various types of chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinoline core can be reduced under specific conditions to form dihydroquinoline derivatives.

    Substitution: The ethoxy and thiophen-2-yl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydroquinoline derivatives, and various substituted quinoline compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. Its interactions with biological targets such as enzymes and receptors are of particular interest.

Medicine

The compound shows promise in medicinal chemistry for the development of new therapeutic agents. Its potential activities include antimicrobial, anticancer, and anti-inflammatory effects.

Industry

In the industrial sector, the compound is used in the development of advanced materials with specific properties, such as conductivity, fluorescence, and stability.

Mechanism of Action

The mechanism of action of (8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)(thiophen-2-yl)methanone involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its binding affinity, molecular docking, and pathway analysis help in understanding its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A simpler ester with a similar ethoxy group.

    Disilanes: Organosilicon compounds with unique electronic properties.

    Sitagliptin: A pharmaceutical compound with a different core structure but similar functional groups.

Uniqueness

The uniqueness of (8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)(thiophen-2-yl)methanone lies in its complex structure, which combines multiple functional groups and a quinoline core. This combination provides a versatile platform for various chemical modifications and applications, distinguishing it from simpler compounds.

Properties

Molecular Formula

C19H17NO2S4

Molecular Weight

419.6 g/mol

IUPAC Name

(8-ethoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-thiophen-2-ylmethanone

InChI

InChI=1S/C19H17NO2S4/c1-4-22-11-7-8-13-12(10-11)15-16(25-26-18(15)23)19(2,3)20(13)17(21)14-6-5-9-24-14/h5-10H,4H2,1-3H3

InChI Key

PUBXCQPGHDNGHU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C(C3=C2C(=S)SS3)(C)C)C(=O)C4=CC=CS4

Origin of Product

United States

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